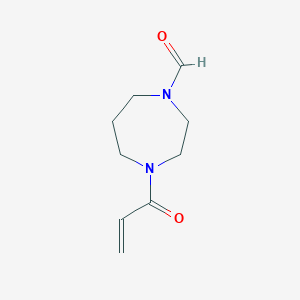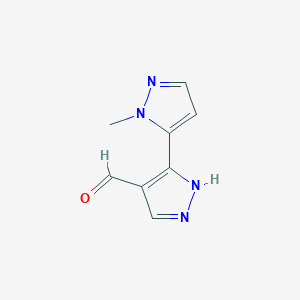
5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide, also known as Compound 1, is a novel small molecule that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
- A study conducted by Kaya et al. explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces using quantum chemical calculations and molecular dynamics simulations. The derivatives studied include compounds with complex sulfonamide structures, demonstrating their utility in materials science, particularly in corrosion protection (Kaya et al., 2016).
Photodynamic Therapy Applications
- Research by Pişkin et al. focused on the synthesis and characterization of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Anticancer Potential
- A study on aminothiazole-paeonol derivatives by Tsai et al. demonstrated high anticancer potential against various cancer cell lines, with specific derivatives showing potent inhibitory activity. Such studies indicate the therapeutic potential of sulfonamide derivatives in developing anticancer agents (Tsai et al., 2016).
Enzyme Inhibition for Alzheimer’s Disease
- Abbasi et al. synthesized a new series of sulfonamides as potential therapeutic agents for Alzheimer’s disease. These compounds showed significant inhibitory effects on acetylcholinesterase, a key enzyme associated with the progression of Alzheimer's disease (Abbasi et al., 2018).
properties
IUPAC Name |
5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO4S/c1-14(2,3)13(17)7-8-16-21(18,19)12-9-10(15)5-6-11(12)20-4/h5-6,9,13,16-17H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXSEVHVZXTIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)
![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)


![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)
![3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2844267.png)
![2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2844268.png)
![7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2844270.png)